molecular formula C33H33F2N2O5 B601594 Atorvastatin Impurity 15 CAS No. 693793-42-9

Atorvastatin Impurity 15

Cat. No.: B601594
CAS No.: 693793-42-9
M. Wt: 575.64
InChI Key:
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Description

Atorvastatin is an antilipemic drug belonging to the statins class . It’s used to lower cholesterol if you’ve been diagnosed with high blood cholesterol and prevent heart disease, including heart attacks and strokes . Atorvastatin impurities are substances that can be formed during the synthesis or storage of Atorvastatin .


Synthesis Analysis

Atorvastatin synthesis involves several procedures including Paal-Knorr synthesis and several new synthetic strategies . It also outlines chemical and chemo-enzymatic methods for synthesizing optically active side chain of atorvastatin .


Chemical Reactions Analysis

Atorvastatin has been found to degrade under acid and basic conditions . Under acid conditions, it follows a first order kinetic degradation, while under basic conditions, it follows a zero order kinetic degradation .


Physical and Chemical Properties Analysis

Atorvastatin is known to present polymorphism, which means it can exist in different solid forms . These different forms may give rise to different physical properties .

Scientific Research Applications

Analytical Method Development

A study by Ertürk et al. (2003) developed a high-performance liquid chromatographic (HPLC) method for analyzing atorvastatin and its impurities in bulk drugs and tablets. This method provides good resolution for atorvastatin, its diastereomer, and unknown impurities, enabling accurate quality control in pharmaceutical formulations (Ertürk, Aktaş, Ersoy, & Fiçicioğlu, 2003).

Enhancement of Solubility and Bioavailability

Elmowafy et al. (2017) explored the encapsulation of atorvastatin in nanostructured lipid carriers (AT-NLCs) to improve its solubility and oral bioavailability. This approach significantly increased bioavailability compared to the conventional atorvastatin formulation, demonstrating a potential method for enhancing the drug's therapeutic efficacy (Elmowafy et al., 2017).

Physiologically Based Pharmacokinetic Modeling

Zhang (2015) developed a physiologically based pharmacokinetic (PBPK) model for atorvastatin and its primary metabolites. This model helps in predicting pharmacokinetic profiles and drug-drug interaction effects, vital for assessing the safety and efficacy of atorvastatin in clinical settings (Zhang, 2015).

Stability-Indicating Methods

Kovachovska et al. (2022) developed a stability-indicating method using cyano column-based core-shell technology to evaluate the impurity profile of atorvastatin film-coated tablets. This method ensures accurate assessment of the drug's stability under various conditions, crucial for ensuring its efficacy and safety (Kovachovska et al., 2022).

Optimization of Forced Degradation Studies

Gigovska et al. (2018) utilized an experimental design approach for optimizing the conditions for forced degradation studies of atorvastatin. This approach provides a systematic method for understanding the factors influencing drug degradation, crucial for ensuring drug stability and effectiveness (Gigovska et al., 2018).

Mechanism of Action

Target of Action

Atorvastatin, the parent compound of Atorvastatin Impurity 15, primarily targets the enzyme known as 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in the mevalonate pathway, which is responsible for the endogenous production of cholesterol in the liver .

Mode of Action

Atorvastatin acts as a competitive inhibitor of HMG-CoA reductase . By inhibiting this enzyme, atorvastatin blocks the conversion of HMG-CoA to mevalonic acid, a critical metabolic reaction involved in the production of cholesterol and other compounds involved in lipid metabolism and transport . This inhibition results in a decrease in the production of cholesterol, leading to a compensatory increase in the expression of low-density lipoprotein (LDL) receptors on hepatocyte membranes and a stimulation of LDL catabolism .

Biochemical Pathways

The primary biochemical pathway affected by atorvastatin is the mevalonate pathway . By inhibiting HMG-CoA reductase, atorvastatin reduces the production of mevalonic acid, a key intermediate in this pathway . This leads to a decrease in the synthesis of cholesterol and other lipid-related compounds, including low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL) . The reduction in cholesterol synthesis triggers an increase in the expression of LDL receptors on hepatocyte membranes, enhancing the uptake and catabolism of LDL .

Pharmacokinetics

Atorvastatin is absorbed and extensively metabolized in the liver, the primary site of action and where it is most concentrated . The metabolites are excreted via the bile, and elimination of atorvastatin is primarily through hepatic clearance .

Result of Action

The molecular and cellular effects of atorvastatin’s action include a decrease in the intracellular synthesis of cholesterol and an increase in the uptake and catabolism of LDL . This results in a significant reduction in circulating LDL levels, which is beneficial in the management of hypercholesterolemia and the prevention of cardiovascular disease .

Action Environment

The action, efficacy, and stability of atorvastatin can be influenced by various environmental factors. For instance, the presence of certain drugs can affect the metabolism of atorvastatin and potentially lead to drug-drug interactions . Additionally, factors such as diet, age, gender, and genetic variations can influence the pharmacokinetics and pharmacodynamics of atorvastatin .

Safety and Hazards

Atorvastatin and its impurities should be handled with care. It’s advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

Atorvastatin is widely prescribed and consumed globally, and its patent expired in late 2010 . This has led to a surge in research and development efforts to understand more about this drug and its impurities. Future directions could include further studies on the synthesis, degradation, and effects of Atorvastatin and its impurities .

Biochemical Analysis

Biochemical Properties

Atorvastatin Impurity 15, similar to Atorvastatin, may interact with various enzymes and proteins within the body. Atorvastatin is known to inhibit 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase , a key enzyme in cholesterol biosynthesis. This interaction reduces the intracellular source of cholesterol

Cellular Effects

Atorvastatin has been shown to have effects on cell function, including impacts on cell signaling pathways and gene expression . It can suppress TLR4/MyD88/NF-ĸB signaling, causing an immune response shift to an anti-inflammatory response

Molecular Mechanism

Atorvastatin’s mechanism of action involves inhibiting HMG-CoA reductase, preventing the conversion of HMG-CoA to mevalonate, an early and rate-limiting step in cholesterol biosynthesis . This leads to a reduction in the intracellular source of cholesterol

Temporal Effects in Laboratory Settings

Atorvastatin has been found to degrade under acid and basic conditions

Dosage Effects in Animal Models

The effects of varying dosages of this compound in animal models have not been extensively studied. Atorvastatin has been shown to have beneficial effects in animal models of acute myocardial infarction

Metabolic Pathways

Atorvastatin is known to be involved in cholesterol synthesis, with its primary target being the enzyme HMG-CoA reductase

Transport and Distribution

Atorvastatin has been shown to cross the hepatic cell membrane to the cytosolic and microsomal fractions where HMG-CoA reductase is highly expressed

Subcellular Localization

Atorvastatin has been shown to cross the hepatic cell membrane to the cytosolic and microsomal fractions where HMG-CoA reductase is highly expressed

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Atorvastatin Impurity 15 involves the conversion of 2,4-difluoro-5-nitrobenzoic acid to the final product through a series of chemical reactions.", "Starting Materials": [ "2,4-difluoro-5-nitrobenzoic acid", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Acetic anhydride", "Sulfuric acid", "Acetone", "Sodium nitrite", "Hydrogen gas", "Palladium on carbon" ], "Reaction": [ "Reduction of 2,4-difluoro-5-nitrobenzoic acid with sodium borohydride in methanol to obtain 2,4-difluoro-5-aminobenzoic acid", "Acetylation of 2,4-difluoro-5-aminobenzoic acid with acetic anhydride in the presence of sulfuric acid to obtain 2,4-difluoro-5-acetamidobenzoic acid", "Diazotization of 2,4-difluoro-5-acetamidobenzoic acid with sodium nitrite and hydrochloric acid to obtain 2,4-difluoro-5-diazoamidobenzoic acid", "Reduction of 2,4-difluoro-5-diazoamidobenzoic acid with hydrogen gas in the presence of palladium on carbon to obtain 2,4-difluoro-5-amino-3-methylbenzoic acid", "Condensation of 2,4-difluoro-5-amino-3-methylbenzoic acid with acetic anhydride in the presence of sodium acetate to obtain Atorvastatin Impurity 15" ] }

CAS No.

693793-42-9

Molecular Formula

C33H33F2N2O5

Molecular Weight

575.64

Purity

> 95%

quantity

Milligrams-Grams

Origin of Product

United States

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